

Crystal structure data for substituted 1,6-naphthyridines

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Compound of Interest

Compound Name: 3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine

CAS No.: 1383468-70-9

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Comparative Crystal Structure Guide: Substituted 1,6-Naphthyridines

Executive Summary: The 1,6-Naphthyridine Scaffold

In the landscape of nitrogen heterocycles, 1,6-naphthyridine stands out as a "privileged scaffold" due to its ability to mimic the purine core of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., c-Met, CDK5) and anti-infectives. Unlike its isomer quinoline, the 1,6-naphthyridine core possesses two nitrogen atoms (N1 and N6) that offer distinct hydrogen bond acceptor sites, dramatically altering crystal packing and ligand-protein binding vectors.

This guide objectively compares the structural data of key substituted 1,6-naphthyridines, focusing on how specific substitutions dictate planarity, intermolecular forces, and ultimately, bioactivity.

Comparative Structural Analysis

The utility of 1,6-naphthyridines in drug discovery is governed by their solid-state conformation. We categorize these into two distinct structural classes based on crystallographic data: Planar

Intercalators (fused systems) and Twisted Kinase Inhibitors (bi-aryl systems).

Table 1: Crystallographic Metrics of Representative Derivatives

Metric	Class A: Fused Planar Systems	Class B: Twisted Bi-Aryl Systems	Class C: Metal Coordination Complexes
Representative Compound	Benzo[b][1,6]naphthyridin-4-amine (2i)	3-phenyl-1,6-naphthyridin-2(1H)-one (4r)	(ImPy) ₂ (AgCl) ₂ Complex
Primary Interaction	- Stacking (Face-to-Face)	Hydrogen Bonding (H-bond) & Hydrophobic	Metal-Ligand Coordination
Planarity (RMSD)	< 0.05 Å (Highly Planar)	> 0.25 Å (Twisted at C3-Phenyl bond)	Variable (Ligand dependent)
Space Group	Typically P2 ₁ /c or P-1	Typically C2/c or P2 ₁ 2 ₁ 2 ₁	P2 ₁ /n
Key Packing Feature	Columnar stacking (Intercalation potential)	Herringbone or Dimer pairs (Solubility aid)	1D Polymeric Chains
Bio-Relevance	DNA Intercalation / Topoisomerase Inhibition	ATP-Pocket Occupancy (Kinase Inhibition)	Catalysis / Antimicrobial (Ag ⁺)

Deep Dive: Structural Determinants of Performance

1. The N6-Nitrogen Effect: Crystallographic evidence confirms that the N6 nitrogen is a critical H-bond acceptor. In structures like Compound 4r (c-Met inhibitor), the N6 accepts a hydrogen bond from the backbone NH of the kinase hinge region. This interaction is absent in quinoline analogs, explaining the superior potency of 1,6-naphthyridines in specific kinase panels.

2. Planarity vs. Solubility:

- Fused Systems (e.g., Benzo[b] derivatives): Crystal data (CCDC: 2406765) reveals extensive

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stacking with interplanar distances of ~ 3.4 Å. While this favors DNA intercalation, it significantly reduces aqueous solubility, necessitating formulation strategies.

- Substituted Systems (e.g., 4-styryl derivatives): Introduction of rotatable bonds (e.g., at C4 or C3) disrupts the planar packing. Crystal structures of Compound 4a show a "twisted" conformation that breaks the

-stacking network, enhancing solubility and allowing the molecule to adapt to the induced-fit requirements of enzyme active sites.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are derived from successful structure solutions of 1,6-naphthyridines.

Protocol A: Synthesis of Crystalline 1,6-Naphthyridines

- Method: Multicomponent Reaction (MCR) or Modified Skraup.
- Key Step: For high-quality crystals, avoid rapid precipitation.
 - Reactants: Combine aldehyde, malononitrile dimer, and amine in ethanol.
 - Catalyst: Use a mild Lewis acid (e.g., SiO₂/Fe₃O₄ nanoparticles) to prevent tar formation.
 - Purification: Recrystallize from hot ethanol or acetonitrile. Crucial: Do not use flash chromatography immediately if single crystals are desired; crude precipitation often yields better seeds.

Protocol B: Crystallization for X-Ray Diffraction

- Technique 1: Slow Evaporation (For Planar Systems)
 - Dissolve 20 mg of compound in 2 mL of acetonitrile/methanol (1:1).

- Cover with parafilm, poke 3-5 pinholes.
- Store at 4°C. Planar rings tend to crystallize faster at lower temperatures due to stacking entropy.
- Technique 2: Vapor Diffusion (For Twisted/Kinase Inhibitors)
 - Inner Vial: 15 mg compound in 1 mL THF (Tetrahydrofuran).
 - Outer Vial: 5 mL Pentane or Hexane.
 - Mechanism:[1][2] The non-polar antisolvent slowly diffuses into the THF, forcing the twisted hydrophobic molecules to order themselves slowly, reducing disorder in the flexible side chains.

Visualizations

Diagram 1: Structural Activity Workflow

This diagram illustrates the logical flow from scaffold selection to structural validation.

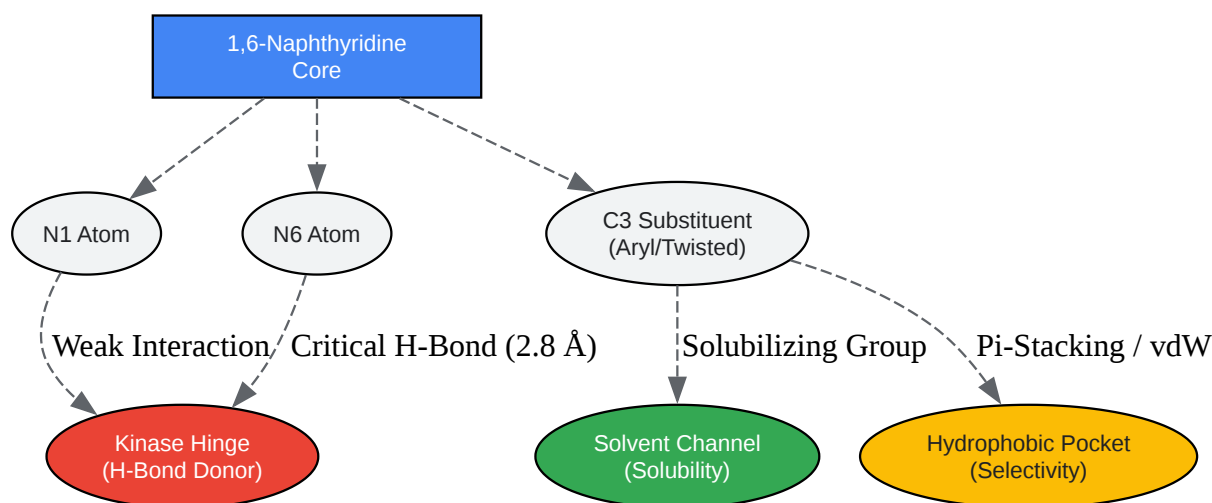


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Caption: Workflow for obtaining high-resolution crystal structures of 1,6-naphthyridine derivatives.

Diagram 2: Pharmacophore Interaction Map

Visualizing why the 1,6-naphthyridine crystal data matters for drug design.



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Caption: Interaction map derived from crystal data, highlighting the critical role of N6 and C3 substituents.

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